![molecular formula C13H10N2 B14493583 2-Methylbenzo[h][1,6]naphthyridine CAS No. 63481-95-8](/img/structure/B14493583.png)
2-Methylbenzo[h][1,6]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzo[h][1,6]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused ring structure, which includes two nitrogen atoms. The presence of a methyl group at the 2-position of the benzo[h][1,6]naphthyridine core adds to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[h][1,6]naphthyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminonicotinaldehyde with a suitable alkyne in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and a base like diethylamine (Et2NH). This reaction proceeds through a hydroamination followed by a Friedländer condensation to yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzo[h][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, LDA, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at specific positions on the naphthyridine ring.
Aplicaciones Científicas De Investigación
2-Methylbenzo[h][1,6]naphthyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methylbenzo[h][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as protein kinases or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different nitrogen atom positions, exhibiting distinct chemical and biological properties.
1,5-Naphthyridine: Known for its applications in medicinal chemistry and its unique reactivity compared to other naphthyridines.
Dinaphthonaphthyridines: A class of compounds with potent antioxidant and anticancer activities, structurally related to 2-Methylbenzo[h][1,6]naphthyridine.
Uniqueness
This compound is unique due to its specific methyl substitution at the 2-position, which influences its reactivity and biological activity
Propiedades
Número CAS |
63481-95-8 |
|---|---|
Fórmula molecular |
C13H10N2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-methylbenzo[h][1,6]naphthyridine |
InChI |
InChI=1S/C13H10N2/c1-9-6-7-10-8-14-12-5-3-2-4-11(12)13(10)15-9/h2-8H,1H3 |
Clave InChI |
WVUMQYBLKVVJOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



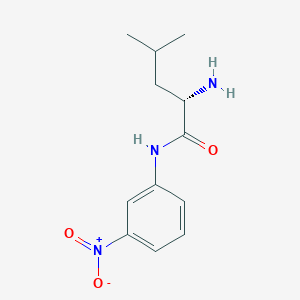

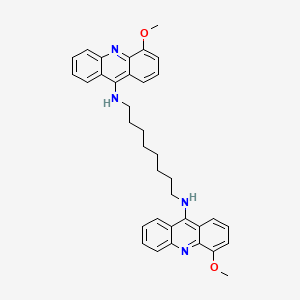
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)



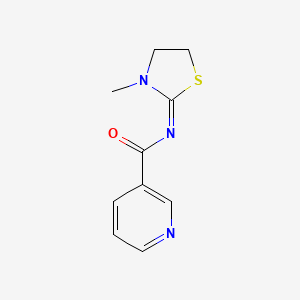
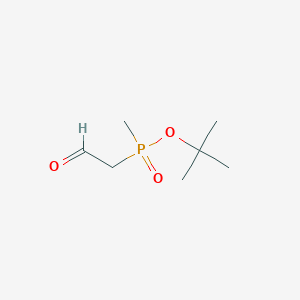
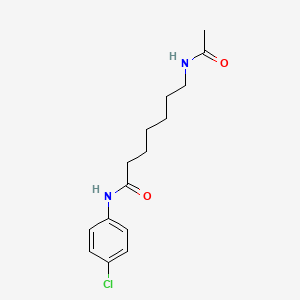
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
